molecular formula C21H27N3O2 B4790458 2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B4790458
M. Wt: 353.5 g/mol
InChI Key: DINGMNSMFXJXJV-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a phenoxy group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(Propan-2-yl)phenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring by reacting the phenoxy intermediate with a suitable piperazine derivative.

    Final Coupling: The final step involves coupling the piperazine intermediate with a pyridine derivative under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structure and functional groups.

    Biology: The compound may be used in biological assays to study its effects on various biological pathways.

    Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid: Similar in structure but with different functional groups.

    2-Propanone, 1-(4-methoxyphenyl): Shares a similar backbone but differs in substituents.

Uniqueness

2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is unique due to its combination of a phenoxy group, a piperazine ring, and a pyridine moiety, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16(2)18-7-9-19(10-8-18)26-17(3)21(25)24-14-12-23(13-15-24)20-6-4-5-11-22-20/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINGMNSMFXJXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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